molecular formula C21H23N3O3 B2697350 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea CAS No. 1203097-15-7

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2697350
M. Wt: 365.433
InChI Key: FGAQLRYFAVPTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli-type Synthesis : The compound has been involved in studies examining Biginelli-type synthesis, which is a multicomponent chemical reaction creating 3,4-dihydropyrimidin-2(1H)-ones. This synthesis process has been explored for its efficiency and potential applications in various chemical reactions (Kolosov et al., 2015).

Biological and Pharmacological Research

  • Antiproliferative and Antimicrobial Activities : Novel urea and bis-urea derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their biological activities. These derivatives have shown promising results in antiproliferative screening against cancer cell lines and have exhibited antimicrobial activities (Perković et al., 2016).

Photoreactive Studies

  • Photoinduced Electron Transfer : Compounds with similar structures have been used in studies investigating the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer. These studies are crucial for understanding the photoreactivity of certain chemical structures (Ikeda et al., 2003).

Synthetic Methodologies

  • Construction of Isoquinolinone Skeleton : Research has been conducted on developing new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, which is relevant to the compound (Mujde et al., 2011).

Complex Formation and Catalysis

  • Coordination Compounds : Studies involving the synthesis of coordination compounds based on similar chemical structures have been explored. These compounds have been tested in enantioselective catalysis, showing potential applications in various chemical processes (Jansa et al., 2007).

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-18-6-2-5-16(13-18)22-21(26)23-17-9-10-19-15(12-17)4-3-11-24(19)20(25)14-7-8-14/h2,5-6,9-10,12-14H,3-4,7-8,11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQLRYFAVPTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea

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